p-Nitrophenyl iodoacetate p-Nitrophenyl iodoacetate
Brand Name: Vulcanchem
CAS No.: 31252-85-4
VCID: VC20763868
InChI: InChI=1S/C8H6INO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2
SMILES: C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CI
Molecular Formula: C8H6INO4
Molecular Weight: 307.04 g/mol

p-Nitrophenyl iodoacetate

CAS No.: 31252-85-4

Cat. No.: VC20763868

Molecular Formula: C8H6INO4

Molecular Weight: 307.04 g/mol

* For research use only. Not for human or veterinary use.

p-Nitrophenyl iodoacetate - 31252-85-4

Specification

CAS No. 31252-85-4
Molecular Formula C8H6INO4
Molecular Weight 307.04 g/mol
IUPAC Name (4-nitrophenyl) 2-iodoacetate
Standard InChI InChI=1S/C8H6INO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2
Standard InChI Key GERXSZLDSOPHJV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CI
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CI

Introduction

Chemical Identity and Structural Characteristics

p-Nitrophenyl iodoacetate is an organic compound consisting of a p-nitrophenyl group connected to an iodoacetate moiety. This creates a reactive ester that plays a crucial role in various biochemical applications. The compound is classified as an iodoacetate ester with distinctive structural features that contribute to its reactivity profile.

Basic Identification Parameters

The compound is uniquely identified through several standard classification systems. It has a Chemical Abstracts Service (CAS) registry number of 31252-85-4, which serves as its unique identifier in chemical databases and literature . The molecular formula is C8H6INO4, corresponding to a molecular weight of 307.04 g/mol . These parameters are essential for accurate identification and characterization of the compound in research settings.

Structural Representation

From a structural perspective, p-nitrophenyl iodoacetate consists of a p-nitrophenyl group (a benzene ring with a nitro group at the para position) connected to an iodoacetate group through an ester linkage. The SMILES notation for this compound is C1=CC(=CC=C1N+[O-])OC(=O)CI, which provides a linear representation of its molecular structure . The InChI notation, InChI=1S/C8H6INO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2, offers a standardized way to represent the chemical structure in text format .

Physical Properties

Understanding the physical properties of p-nitrophenyl iodoacetate is crucial for its proper handling, storage, and application in laboratory settings. These properties define its behavior under different environmental conditions.

Appearance and State

At room temperature, p-nitrophenyl iodoacetate exists as a solid with a distinctive greenish-brown coloration . This visual characteristic can serve as a preliminary identification marker when working with the compound in laboratory settings.

Thermal Properties

The compound has a melting point range of 79-82°C . This relatively low melting point indicates that it can transition to liquid state under mild heating conditions, which may be relevant for certain applications requiring the compound in liquid form.

Solubility Profile

p-Nitrophenyl iodoacetate demonstrates solubility in several organic solvents, including dichloromethane, ether, ethyl acetate, and methanol . This solubility profile is important for experimental design, particularly when selecting appropriate solvents for reactions involving this compound. The selective solubility in organic solvents rather than water suggests its predominantly hydrophobic nature, which is consistent with its molecular structure.

Chemical Reactivity and Behavior

The chemical behavior of p-nitrophenyl iodoacetate is defined by its functional groups and their interactions with various chemical species. Understanding these reactivity patterns is essential for its application in chemical and biochemical research.

Reactive Centers

The compound contains multiple reactive centers that contribute to its chemical behavior. The iodoacetate group includes a primary alkyl iodide, which is susceptible to nucleophilic substitution reactions. The ester linkage can undergo hydrolysis under appropriate conditions. Additionally, the nitro group on the phenyl ring influences the electronic properties of the molecule, potentially affecting its reactivity in various chemical processes.

Hydrolytic Behavior

p-Nitrophenyl iodoacetate serves as an established substrate for hydrolytic reactions. It is commonly used to study ester, amide, and lactone hydrolysis, as well as carbon dioxide hydration . The compound's hydrolysis results in the release of p-nitrophenol, which can be monitored spectrophotometrically due to its characteristic absorption profile, making it valuable for kinetic studies.

Synthesis and Preparation Methods

The synthesis of p-nitrophenyl iodoacetate can be approached through various synthetic routes, with the choice of method often depending on the available starting materials, required scale, and laboratory constraints.

Conventional Synthesis Approach

While the search results don't provide a direct synthesis method specifically for p-nitrophenyl iodoacetate, they do mention the synthesis of a related compound, p-nitrophenyl acetate. This suggests that similar synthetic strategies might be applicable, with appropriate modifications to incorporate the iodo group.

One potential approach would involve the reaction between 4-nitrophenol and iodoacetic acid under appropriate esterification conditions . This esterification would likely require an activating agent to facilitate the formation of the ester bond between the phenolic hydroxyl group and the carboxylic acid.

Related Synthetic Methods

For the related compound p-nitrophenyl acetate (PNPA), a synthesis route starting from p-nitrochlorobenzene is described. This process involves hydroxylation of p-nitrochlorobenzene under pressure to form sodium p-nitrophenolate, followed by acetylization . The reaction conditions include:

  • Temperature: 140°C

  • Pressure: 0.3 MPa

  • Reaction time: 10 hours

  • Molar ratio of sodium hydroxide to p-nitrochlorobenzene: 2.5

  • Optimal mass fraction of lye: 15%

Under these conditions, the yield of p-nitrophenyl acetate was reported to be 90.6% . A similar approach, with the substitution of iodoacetic acid or its derivatives for acetic acid, might be applicable for the synthesis of p-nitrophenyl iodoacetate.

Applications in Research and Industry

p-Nitrophenyl iodoacetate finds applications in various scientific fields, particularly in biochemical research and organic synthesis, due to its distinctive reactivity profile.

Biochemical Applications

One of the primary applications of p-nitrophenyl iodoacetate is in the kinetic characterization of hydrolytic activity. It serves as a substrate for studying the hydrolytic capabilities of self-assembling peptides and peptide mixtures . This application is particularly valuable because:

  • It provides an established benchmark for hydrolytic reactions

  • Many enzymes can be assayed using this reaction

  • It allows for comparison with natural enzymes and designed protein catalysts

  • The kinetic assay is easy to perform, robust, and reproducible

  • It can be carried out in a high-throughput manner using inexpensive UV-Vis spectrophotometry

Peptide Chemistry

In peptide chemistry, p-nitrophenyl iodoacetate may be used in conjunction with various peptide synthesis and modification techniques. While the search results don't explicitly detail its use in peptide chemistry, they do mention peptide synthesis procedures in the context of hydrolytic activity studies . These procedures include:

  • N-terminal acylation using acetic anhydride

  • Resin washing with DMF and methanol

  • Peptide cleavage and deprotection using TFA/TIS/H2O mixture

  • Precipitation using cold methyl tert-butyl ether

Analytical Methods and Characterization

Accurate characterization of p-nitrophenyl iodoacetate is essential for confirming its identity, purity, and structural features. Various analytical techniques can be employed for this purpose.

Spectroscopic Analysis

Spectroscopic methods play a crucial role in characterizing p-nitrophenyl iodoacetate. While specific spectroscopic data for this compound isn't provided in the search results, general approaches would likely include:

  • UV-Visible Spectroscopy: The p-nitrophenyl group has characteristic absorption patterns that can be used for identification and quantification. The extinction coefficients of various amino acids at 214 nm are provided in the search results, which might be relevant for analyses involving this compound in peptide studies .

  • Mass Spectrometry: The search results provide predicted collision cross-section data for various adducts of p-nitrophenyl iodoacetate, including:

Adductm/zPredicted CCS (Ų)
[M+H]⁺307.94145153.1
[M+Na]⁺329.92339157.8
[M+NH₄]⁺324.96799156.0
[M+K]⁺345.89733158.1
[M-H]⁻305.92689149.0
[M+Na-2H]⁻327.90884145.8
[M]⁺306.93362151.3
[M]⁻306.93472151.3

This data is valuable for mass spectrometric identification and characterization of the compound .

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